diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride
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Overview
Description
diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of norbornene, a bicyclic hydrocarbon, and contains both an amino group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with norbornene, which undergoes a series of reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-2-bicyclo[2.2.1]hept-2-yl)methanol;hydrochloride
- (3-Amino-2-bicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride
Uniqueness
diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the norbornene scaffold. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-amino-2-bicyclo[2.2.1]hept-5-enyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h1-2,5-8,10H,3-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAVFZWOASZJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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